molecular formula C13H10Br2O2 B8021435 4-(Benzyloxy)-2,6-dibromophenol

4-(Benzyloxy)-2,6-dibromophenol

Cat. No.: B8021435
M. Wt: 358.02 g/mol
InChI Key: RZVCFOHBMSYGJT-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2,6-dibromophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two bromine atoms and a benzyloxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2,6-dibromophenol typically involves the bromination of 4-(Benzyloxy)phenol. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions usually involve maintaining a low temperature to control the rate of bromination and prevent over-bromination. The general reaction scheme is as follows:

  • Dissolve 4-(Benzyloxy)phenol in a solvent like CCl4 or CHCl3.
  • Add bromine dropwise to the solution while maintaining the temperature at around 0-5°C.
  • Stir the reaction mixture until the bromination is complete.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2,6-dibromophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The bromine atoms can be reduced to form the corresponding phenol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of dibromoquinone derivatives.

    Reduction: Formation of 4-(Benzyloxy)phenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-2,6-dibromophenol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)phenol: Lacks the bromine atoms, making it less reactive in certain chemical reactions.

    2,6-Dibromophenol: Lacks the benzyloxy group, which affects its solubility and reactivity.

    4-(Benzyloxy)-2-bromophenol: Contains only one bromine atom, resulting in different chemical properties.

Uniqueness

4-(Benzyloxy)-2,6-dibromophenol is unique due to the presence of both the benzyloxy group and two bromine atoms. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications. Its structure allows for specific interactions in biological systems and makes it a valuable compound in various research applications.

Properties

IUPAC Name

2,6-dibromo-4-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2O2/c14-11-6-10(7-12(15)13(11)16)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVCFOHBMSYGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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